Ethyl thiooxamate
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Overview
Description
2-Ethoxy-2-thioxoacetamide is an organic compound with the molecular formula C4H7NO2S It is characterized by the presence of an ethoxy group and a thioxo group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-2-thioxoacetamide typically involves the reaction of ethyl acetate with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-ethoxy-2-thioxoacetamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-thioxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of 2-ethoxy-2-thioxoacetamide can yield the corresponding thiol or thioether derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-2-thioxoacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: In the industrial sector, 2-ethoxy-2-thioxoacetamide is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-2-thioxoacetamide involves its interaction with various molecular targets and pathways. The compound’s thioxo group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects. Additionally, the ethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-thioxoacetamide: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-2-oxoacetamide: Similar but with an oxo group instead of a thioxo group.
2-Propoxy-2-thioxoacetamide: Similar but with a propoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-2-thioxoacetamide is unique due to the presence of both an ethoxy group and a thioxo group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry.
Biological Activity
Ethyl thiooxamate (ETO) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects. Additionally, we will discuss its mechanisms of action, relevant case studies, and provide data tables summarizing key findings.
Overview of this compound
This compound is a thioamide derivative that has been studied for its diverse biological activities. Its structure allows for significant interaction with biological macromolecules, which can lead to various therapeutic effects.
Biological Activities
1. Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Effects
Studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
3. Other Pharmacological Activities
Beyond its antimicrobial and anticancer properties, this compound has been investigated for its potential anti-inflammatory effects. It may modulate oxidative stress responses, making it a candidate for treating diseases associated with inflammation.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can inhibit enzyme activity or alter signaling pathways within cells:
- Covalent Bond Formation : The thioxo group in this compound reacts with thiol groups in proteins, leading to functional modifications.
- Bioavailability : The ethoxy group enhances solubility and bioavailability, facilitating the compound's effectiveness in biological systems.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa | 15 | Apoptosis induction via caspase activation | |
MCF-7 | 20 | Cell cycle arrest at G2/M phase | |
A549 | 25 | Reactive oxygen species (ROS) generation |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that ETO not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, suggesting its potential as an adjuvant therapy in treating resistant infections.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that treatment with this compound led to significant reductions in cell viability. The compound was found to activate apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP. These findings support further investigation into ETO as a novel anticancer agent.
Properties
IUPAC Name |
O-ethyl 2-amino-2-oxoethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-2-7-4(8)3(5)6/h2H2,1H3,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJPMRKECMRICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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